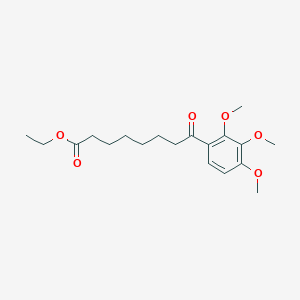

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 8-oxo-8-(2,3,4-trimethoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O6/c1-5-25-17(21)11-9-7-6-8-10-15(20)14-12-13-16(22-2)19(24-4)18(14)23-3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNMZCFRUNOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256933 | |

| Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-66-7 | |

| Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

Formation of the Phenolic Intermediate: Starting from a suitably substituted trimethoxybenzene derivative, the phenyl moiety is functionalized to introduce the ketone and ester functionalities.

Chain Elongation and Esterification: The octanoate chain is constructed or attached via esterification reactions, often involving ethyl esters to form the final compound.

Oxidation to Introduce the Ketone: The 8-oxo group is introduced by selective oxidation of the corresponding alcohol or via direct incorporation using keto-ester precursors.

Purification: The crude product is purified by flash chromatography using solvent systems such as hexane/ethyl acetate to achieve high purity.

Detailed Synthetic Procedures

Starting Materials and Reagents

2,3,4-Trimethoxybenzaldehyde or related derivatives as the aromatic starting point.

Ethyl 8-bromo-8-oxooctanoate or similar alpha-keto ester intermediates.

Solvents: Dichloromethane, ethanol, or 1,2-dichloroethane are commonly used to facilitate reactions and control side products.

Catalysts and reagents: Acid catalysts such as trifluoroacetic acid (TFA) and oxidizing agents or ketoreductase enzymes for selective transformations.

Example Procedure

Formation of the Keto-Ester Intermediate:

The alpha-keto ester intermediate can be synthesized by reacting ethyl bromoacetate derivatives with the trimethoxyphenyl compound under controlled conditions.

Biocatalytic Reduction (Optional):

In some processes, ketoreductase enzymes are employed to reduce alpha-keto esters to hydroxy esters with high stereoselectivity. This enzymatic step uses NADP/NADPH cofactor recycling systems with glucose and glucose dehydrogenase as hydride sources and catalysts, operating at 25–40°C and pH 5–10 for 5–16 hours.

Final Assembly and Purification:

The reaction mixture is worked up by removing volatiles under vacuum, followed by purification via flash chromatography using petroleum ether/ethyl acetate gradients to isolate the pure Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Esterification | Room temperature to reflux; solvents like ethanol or dichloromethane | Controls reaction rate and side product formation |

| Oxidation/Ketone formation | Use of oxidizing agents or enzymatic reduction; temperature 25–40°C | Enzymatic methods offer stereoselectivity |

| Purification | Flash chromatography; eluent hexane/ethyl acetate | Ensures high purity and yield |

| Catalyst/Enzyme loading | 0.1–10 g/L ketoreductase; NADP 0.1–10 g/L | Critical for enzymatic reduction efficiency |

Mechanistic Insights

The presence of three methoxy groups on the phenyl ring enhances the electron density, facilitating electrophilic substitution and stabilizing intermediates during synthesis.

Enzymatic reduction of the alpha-keto ester intermediate allows for selective formation of (R)- or (S)-hydroxy esters, which can be further manipulated chemically to yield the target keto ester.

Acid catalysis with trifluoroacetic acid promotes cyclization or rearrangement steps in related benzofuran derivatives, which may be relevant in synthetic analogs or intermediates.

Research Findings and Data

Studies have shown that enzymatic reduction using ketoreductase enzymes combined with glucose/glucose dehydrogenase cofactor recycling systems can achieve high yields (>90%) and stereoselectivity in the preparation of hydroxy esters, which are precursors to compounds like this compound.

Purification by flash chromatography with hexane/ethyl acetate mixtures typically yields products with purity exceeding 95%, as confirmed by NMR and HRMS analyses.

Reaction times vary from 5 hours (enzymatic reductions) up to 48 hours for acid-catalyzed cyclizations or rearrangements, depending on the specific synthetic route employed.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Catalysts | Conditions | Yield & Purity |

|---|---|---|---|---|

| Phenolic Intermediate Formation | Electrophilic substitution or coupling | Trimethoxybenzaldehyde derivatives | Room temp to reflux | High, dependent on method |

| Esterification | Reaction with ethyl bromoacetate | Ethanol, dichloromethane | Room temp to reflux | Moderate to high |

| Ketone Introduction | Oxidation or enzymatic reduction | Ketoreductase enzyme, NADP | 25–40°C, pH 5–10 | >90% with enzymatic method |

| Purification | Flash chromatography | Hexane/ethyl acetate | Ambient temperature | >95% purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate has several notable applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.

Biological Studies

Research indicates that this compound can interact with specific molecular targets:

- Histone Deacetylase Inhibition : It has been studied for its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation in vitro.

Chemical Synthesis

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials and specialty chemicals.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Anticancer Studies :

- Antimicrobial Research :

- Inflammation Modulation :

Mechanism of Action

The mechanism of action of Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Analogs

The position and number of methoxy groups on the phenyl ring significantly influence physicochemical properties and biological activity. Key structural analogs include:

Key Findings :

Functional Group Variants

Modifications to the phenyl ring or ester backbone alter reactivity and applications:

Aminophenol Derivatives

- Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate: Synthesized via Pd/C-catalyzed deprotection, this compound demonstrates antiproliferative effects against cancer cell lines, suggesting that replacing methoxy with amino groups can retain bioactivity while altering pharmacokinetics .

Cyano and Sulfonate Derivatives

- Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate (CAS: 88193-42-4): The cyano group introduces electron-withdrawing effects, which may stabilize the compound against hydrolysis compared to methoxy-substituted analogs .

Biological Activity

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C17H24O4

- Molecular Weight: 288.37 g/mol

- CAS Number: 951888-66-7

The biological activity of this compound primarily involves its interaction with various cellular pathways. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression through epigenetic modifications. By inhibiting HDACs, the compound may influence cancer cell proliferation and apoptosis.

Biological Activities

-

Anticancer Activity

- This compound has shown promise in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines by modulating histone acetylation and promoting the expression of pro-apoptotic genes.

- Case Study: A study demonstrated that treatment with this compound led to a significant reduction in cell viability in osteosarcoma cells, suggesting its potential as a therapeutic agent in cancer treatment .

-

Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating inflammatory diseases.

- Research Finding: In vitro studies have shown that this compound reduces the levels of TNF-alpha and IL-6 in activated macrophages .

-

Neuroprotective Effects

- There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is hypothesized to be mediated through its antioxidant properties.

- Research Finding: In models of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and improved neuronal survival rates .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate?

- Methodological Answer: The compound can be synthesized via esterification of the corresponding carboxylic acid (8-(2,3,4-trimethoxyphenyl)-8-oxooctanoic acid) with ethanol under acid catalysis. Alternatively, Claisen condensation between ethyl oxooctanoate derivatives and 2,3,4-trimethoxybenzaldehyde may yield the target compound. For intermediates, protocols involving Pd/C-catalyzed hydrogenation (e.g., deprotection of benzyloxy groups) are applicable, as demonstrated in analogous syntheses . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the ester group (δ ~4.1 ppm for CH₂CH₃), ketone (δ ~2.5–3.0 ppm for α-protons), and aromatic protons (δ ~6.5–7.5 ppm for trimethoxyphenyl).

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (exact mass: ~364.15 g/mol) and fragmentation patterns .

- IR Spectroscopy: Absorption bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

Q. How is purity assessed during synthesis?

- Methodological Answer: Purity is evaluated using:

- HPLC: Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).

- Thin-Layer Chromatography (TLC): Rf comparison against standards using silica plates.

- Melting Point Analysis: Sharp melting points indicate high crystallinity (expected range: 80–85°C).

Advanced Research Questions

Q. How can contradictions in NMR data arising from different synthetic routes be resolved?

- Methodological Answer: Contradictions often stem from conformational isomers or residual solvents. Strategies include:

Q. What experimental designs optimize the compound’s bioactivity through structural modifications?

- Methodological Answer: Focus on:

- Spacer Length: Vary the octanoate chain length (e.g., C6 vs. C8) to assess impact on membrane permeability .

- Substituent Effects: Replace methoxy groups with electron-withdrawing (e.g., Cl) or donating groups (e.g., OH) on the phenyl ring to modulate electronic properties.

- SAR Studies: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to correlate structural changes with activity .

Q. How to design mechanistic studies for its biological activity in complex systems?

- Methodological Answer: A tiered approach is recommended:

- In Vitro: Fluorescence-based assays (e.g., binding to target proteins like kinases) with IC₅₀ determination.

- Cellular Models: siRNA knockdown or CRISPR-edited cell lines to identify pathway dependencies.

- In Vivo: Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models, followed by efficacy studies in disease-relevant transgenic mice .

Q. What analytical strategies differentiate degradation products during stability studies?

- Methodological Answer: Employ:

- LC-MS/MS: Track hydrolytic degradation (ester cleavage to carboxylic acid) or oxidative byproducts.

- Forced Degradation: Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to simulate stress conditions.

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled analogs to trace degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.